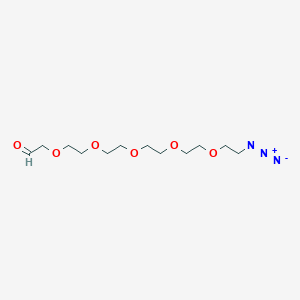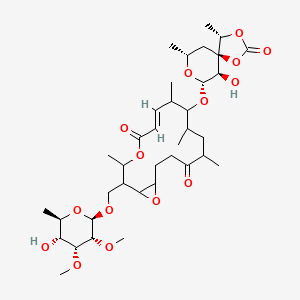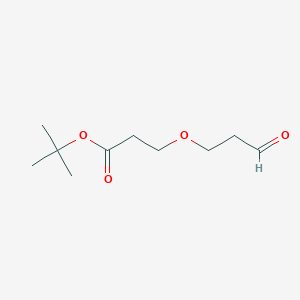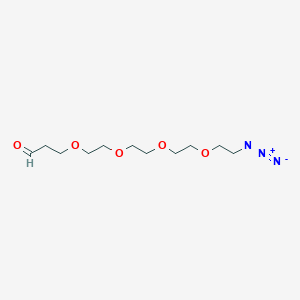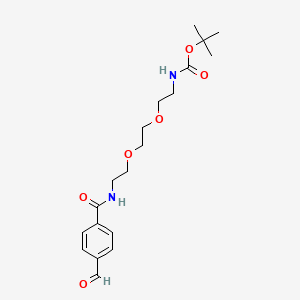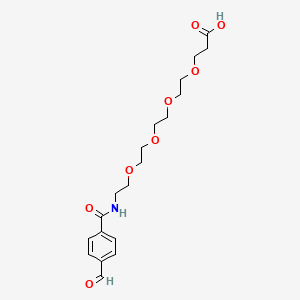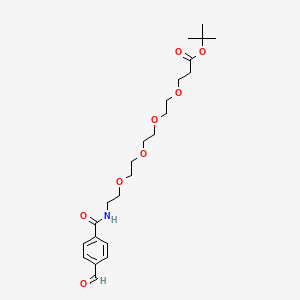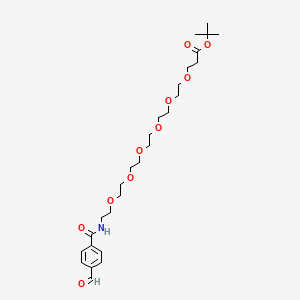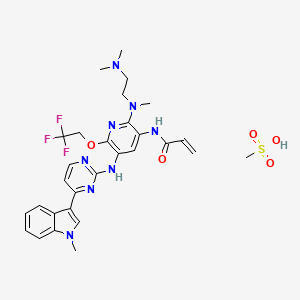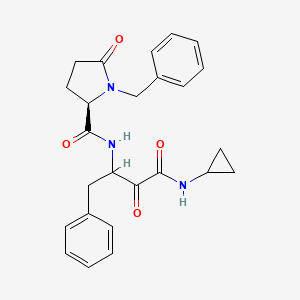
3-Pyridineacetic acid, 5-(2-((ethyl((phenylmethoxy)carbonyl)amino)methyl)-4-(trifluoromethyl)phenyl)-, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-206 is a bio-active chemical.
Scientific Research Applications
Synthesis and Chemical Reactions
Rearrangement and Synthesis of Derivatives
3-Pyridineacetic acid derivatives have been utilized in chemical synthesis. For example, heating N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides in sodium hydroxide led to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides. These compounds were further processed to produce various esters and hydrochlorides, showcasing their versatility in synthetic chemistry (Naito, Dohmori, & Kotake, 1964).
Formation of Vitamin B6 Derivatives
The derivatives of 3-pyridineacetic acid have been used in the synthesis of Vitamin B6 derivatives and related substances. This process involves complex reactions demonstrating the compound's significance in the synthesis of biologically important molecules (Tomita, Brooks, & Metzler, 1966).
Preparation of Esters and Amides
These compounds have been crucial in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting their role in the development of novel chemical structures (Santilli, Kim, & Wanser, 1971).
Antagonists of Neuroexcitatory Amino Acids
Derivatives of 3-pyridineacetic acid have been synthesized as potential selective antagonists of neuroexcitatory amino acids. This application is crucial in the field of medicinal chemistry, particularly in the development of neurological disorder treatments (Goldberg, Luini, & Teichberg, 1983).
Pharmaceutical and Biomedical Research
Antimicrobial Activity
Some derivatives synthesized from 3-pyridineacetic acid have shown antimicrobial activity, making them potential candidates for developing new antibiotics or antiseptics (El-Sayed, 2006).
Enantioselective Reductions
Chiral bridged macrocyclic derivatives of 3-pyridineacetic acid have been explored for enantioselective reductions in organic synthesis, a process important in the pharmaceutical industry for producing enantiomerically pure compounds (Talma et al., 1985).
Synthesis of Fluorescent Brightening Agents
3-Pyridineacetic acid derivatives have been used to synthesize fluorescent brightening agents, indicating their potential in materials science and optical applications (Tagdiwala & Rangnekar, 2007).
Chirality Assignment of Carboxylic Acids
These compounds have been used in the preparation of polyacetylenes for chirality assignment of carboxylic acids, an essential process in stereochemistry and drug design (Yashima, Maeda, Matsushima, & Okamato, 1997).
properties
CAS RN |
1224977-86-9 |
|---|---|
Product Name |
3-Pyridineacetic acid, 5-(2-((ethyl((phenylmethoxy)carbonyl)amino)methyl)-4-(trifluoromethyl)phenyl)-, sodium salt (1:1) |
Molecular Formula |
C25H22F3N2NaO4 |
Molecular Weight |
494.44 |
IUPAC Name |
sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate |
InChI |
InChI=1S/C25H23F3N2O4.Na/c1-2-30(24(33)34-16-17-6-4-3-5-7-17)15-20-12-21(25(26,27)28)8-9-22(20)19-10-18(11-23(31)32)13-29-14-19;/h3-10,12-14H,2,11,15-16H2,1H3,(H,31,32);/q;+1/p-1 |
InChI Key |
TWJVCZPXQPHXIU-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CC(=O)[O-])C(=O)OCC3=CC=CC=C3.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AM-206; AM 206; AM206; UNII-NCZ7ZWF0CR; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



